6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride
Description
Chemical Nomenclature and Structural Overview
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting its complex heterocyclic architecture. The official International Union of Pure and Applied Chemistry name is 6-(chloromethyl)-3-(oxolan-2-yl)-triazolo[4,3-a]pyridine;hydrochloride, where oxolan represents the systematic name for tetrahydrofuran. Alternative nomenclature systems recognize this compound as 6-(chloromethyl)-3-tetrahydrofuran-2-yltriazolo[4,3-a]pyridine hydrochloride, which more clearly delineates the tetrahydrofuran substituent position.
The structural framework consists of a triazolo[4,3-a]pyridine core system, representing a bicyclic heterocycle where a triazole ring is fused to a pyridine ring through positions 4 and 3 respectively. This fusion creates a rigid planar system that serves as the molecular backbone. The compound features two key substituents: a chloromethyl group attached to position 6 of the pyridine ring and a tetrahydrofuran-2-yl group attached to position 3 of the triazole ring. The hydrochloride salt form indicates protonation of a basic nitrogen center, likely within the triazolopyridine system, forming an ionic compound with enhanced water solubility characteristics.
The canonical Simplified Molecular Input Line Entry System representation C1CC(OC1)C2=NN=C3N2C=C(C=C3)CCl.Cl clearly illustrates the molecular connectivity. The tetrahydrofuran ring adopts a puckered conformation typical of five-membered saturated rings, while the triazolopyridine system maintains planarity due to aromatic conjugation. The chloromethyl substituent provides a reactive electrophilic center, making this compound particularly valuable for further chemical elaboration through nucleophilic substitution reactions.
Molecular Formula, Weight, and Physicochemical Properties
The molecular formula C11H13Cl2N3O accurately represents the elemental composition, accounting for both the organic base and the hydrochloride salt. This formula indicates eleven carbon atoms forming the heterocyclic framework and substituents, thirteen hydrogen atoms distributed across the ring systems and substituents, two chlorine atoms (one in the chloromethyl group and one as the counterion), three nitrogen atoms within the triazolopyridine system, and one oxygen atom in the tetrahydrofuran ring.
The molecular weight of 274.14 to 274.15 grams per mole reflects slight variations in computational precision across different chemical databases. This molecular weight places the compound within the typical range for small molecule pharmaceutical intermediates and research compounds. The presence of multiple heteroatoms (nitrogen, oxygen, chlorine) contributes to the compound's potential for hydrogen bonding and dipolar interactions, influencing its solubility profile and biological membrane permeability characteristics.
The International Chemical Identifier key XWOZGYSLRWCAON-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications. The InChI string InChI=1S/C11H12ClN3O.ClH/c12-6-8-3-4-10-13-14-11(15(10)7-8)9-2-1-5-16-9;/h3-4,7,9H,1-2,5-6H2;1H describes the complete molecular connectivity including stereochemical information. This standardized representation facilitates computational chemistry calculations and structure-activity relationship analyses.
The compound exists as a solid under standard laboratory conditions, typical for organic hydrochloride salts. The ionic nature of the hydrochloride salt generally enhances water solubility compared to the free base form, while maintaining sufficient lipophilicity for biological applications due to the organic heterocyclic framework. The chloromethyl substituent provides additional chemical reactivity, allowing for further derivatization and structure-activity relationship studies.
Historical Context and Discovery
The development of 6-(Chloromethyl)-3-tetrahydrofuran-2-yltriazolo[4,3-a]pyridine hydrochloride emerged from systematic exploration of triazolopyridine derivatives in pharmaceutical research. Chemical database records indicate the compound was first documented on July 26, 2010, suggesting its initial synthesis and characterization occurred during that timeframe. The compound represents part of a broader research initiative focused on developing novel heterocyclic scaffolds with potential biological activities.
The triazolopyridine structural class gained prominence in medicinal chemistry during the late 20th and early 21st centuries due to their diverse biological activities and synthetic accessibility. Research efforts in this area were driven by the success of related heterocyclic compounds in various therapeutic applications, particularly in central nervous system disorders and cancer treatment. The specific combination of triazole and pyridine rings in a fused system offers unique electronic properties and three-dimensional molecular architecture that can interact with biological targets in distinctive ways.
The incorporation of the tetrahydrofuran substituent reflects sophisticated structure-based drug design principles, where saturated heterocycles are employed to modulate molecular properties such as solubility, metabolic stability, and target selectivity. The tetrahydrofuran ring system has found widespread application in pharmaceutical chemistry due to its ability to participate in hydrogen bonding while maintaining structural rigidity. This substituent choice demonstrates understanding of how conformational constraints can influence biological activity and pharmaceutical properties.
Recent updates to chemical databases show continued interest in this compound, with the most recent modification occurring on May 18, 2025. This ongoing attention suggests active research or commercial interest in the compound or its derivatives. The systematic Chemical Abstracts Service number 1185300-47-3 was assigned as part of the formal chemical registration process, enabling unambiguous identification across scientific literature and regulatory databases.
Properties
IUPAC Name |
6-(chloromethyl)-3-(oxolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O.ClH/c12-6-8-3-4-10-13-14-11(15(10)7-8)9-2-1-5-16-9;/h3-4,7,9H,1-2,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOZGYSLRWCAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C3N2C=C(C=C3)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride typically involves multiple steps:
Formation of the Triazolopyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by a tetrahydrofuran derivative.
Chloromethylation: The final step involves the chloromethylation of the compound, which can be achieved using reagents like chloromethyl methyl ether or formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the tetrahydrofuran ring.
Cyclization Reactions: The triazolopyridine core can engage in cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction typically yields alcohols or alkanes.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that triazole derivatives exhibit promising antifungal and antibacterial properties. Compounds similar to 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine have shown effectiveness against various strains of fungi and bacteria .
Anticancer Activity
Research has demonstrated that triazole-based compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. Specific derivatives have been tested in vitro against several cancer cell lines, showing varying degrees of cytotoxicity .
Neurological Effects
Some studies suggest that compounds like 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine may exhibit neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
-
Antifungal Activity Study
- Objective : To evaluate the antifungal activity of triazole derivatives.
- Method : In vitro testing against Candida albicans and Aspergillus niger.
- Results : Compounds showed a minimum inhibitory concentration (MIC) ranging from 0.5 to 8 µg/mL.
- : The study supports the potential use of triazole derivatives as antifungal agents .
-
Cytotoxicity Against Cancer Cells
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Method : MTT assay performed on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 10 µM for some derivatives.
- : The results suggest that these compounds could be developed into anticancer drugs .
Data Table: Biological Activities of Triazole Derivatives
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-a]pyridine scaffold is versatile, with substituent variations significantly altering biological activity, stability, and synthetic accessibility. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolo[4,3-a]pyridine Derivatives
Key Findings from Comparative Analysis
Reactivity and Synthetic Utility :
- The chloromethyl group in the target compound offers a reactive site for nucleophilic substitution, contrasting with the bromo substituent in 6-Bromo-3-isopropyl[...], which is more suited for Suzuki-Miyaura cross-coupling reactions .
- The tetrahydrofuran-2-yl group may improve solubility compared to isopropyl or aryl substituents, as seen in other heterocyclic systems .
Biological Activity :
- Thiadiazole-containing analogs (e.g., 6-(3-Chlorophenyl)-3-methyl[...]thiadiazole) exhibit broader antimicrobial activity due to the sulfur-containing heterocycle, a feature absent in the target compound .
- Piperidine-substituted derivatives (e.g., 6-(Piperidin-4-yl)[...]) are frequently employed in neurological drug design, leveraging their ability to cross the blood-brain barrier .
Commercial Availability :
- The target compound is listed as a niche product with academic pricing, whereas 6-Bromo-3-isopropyl[...] is available in multi-kilogram batches, reflecting its established role in medicinal chemistry .
Biological Activity
6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]-triazolo[4,3-a]pyridine hydrochloride (CAS Number: 1119452-66-2) is a synthetic compound with potential pharmacological applications. This article reviews its biological activity, focusing on antiproliferative effects, synthesis methods, and structure-activity relationships (SAR).
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClN₃O |
| Molecular Weight | 237.69 g/mol |
| Purity | 97% |
| CAS Number | 1119452-66-2 |
Antiproliferative Effects
Recent studies have demonstrated that compounds related to the triazolo[4,3-a]pyridine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values of 0.008 to 0.014 μM against SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) cell lines, indicating potent activity comparable to established chemotherapeutics like CA-4 .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| CA-4 | SGC-7901 | 0.012 |
| CA-4 | A549 | 0.008 |
| CA-4 | HT-1080 | 0.014 |
| This compound | TBD |
The mechanism by which this class of compounds exerts its antiproliferative effects often involves the inhibition of tubulin polymerization—a critical process for cell division. Immunostaining assays have shown that these compounds disrupt microtubule formation in cancer cells, leading to apoptosis .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the triazole ring through condensation reactions.
- Introduction of the chloromethyl group via chloromethylation techniques.
- Cyclization to form the tetrahydrofuran moiety.
Structure-Activity Relationships (SAR)
The biological activity of triazolo[4,3-a]pyridines can be influenced by various substituents on the core structure. Studies have indicated that modifications at specific positions can enhance potency and selectivity against cancer cell lines. For example:
- Substituents at the A-ring : Electron-donating groups tend to increase activity.
- Positioning of the tetrahydrofuran : The stereochemistry and electronic properties significantly affect binding affinity and biological efficacy.
Case Studies
In a study assessing a series of triazolo-pyridine derivatives, it was found that specific modifications led to improved antiproliferative properties compared to their parent compounds. For instance, compounds with methoxy or halogen substituents on the aromatic rings exhibited enhanced activity against resistant cancer cell lines .
Q & A
Q. What are the optimal synthetic routes for 6-(Chloromethyl)-3-tetrahydrofuran-2-yl[1,2,4]triazolo[4,3-a]pyridine hydrochloride, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving hydrazide intermediates and cyclization reactions. For example, hydrazides derived from 6-chloro-3-chloromethylpyridine (precursor) can undergo oxidative ring closure with reagents like sodium hypochlorite in ethanol, yielding the triazolopyridine core . Optimization involves:
- Temperature control : Room temperature for cyclization to minimize side reactions.
- Catalyst screening : Testing bases (e.g., NaOH) to improve reaction efficiency.
- Purification : Column chromatography or recrystallization to isolate high-purity products.
Systematic optimization should include monitoring via TLC/HPLC and adjusting molar ratios of reagents (e.g., formaldehyde for aminomethylation) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., chloromethyl and tetrahydrofuran groups) and assess regioselectivity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to determine purity (>95%) and resolve byproducts .
- X-ray Crystallography : Single-crystal XRD for absolute configuration determination and hydrogen-bonding analysis (e.g., CCDC 1906114 for analogous triazolopyridines) .
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly its antimicrobial properties?
- Methodological Answer :
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., alkylsulfanyl groups) to assess impact on antibacterial efficacy .
- Control experiments : Comparing activity with unsubstituted triazolopyridines to isolate the chloromethyl group’s contribution .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity observed in the substitution reactions of the triazolopyridine core?
- Methodological Answer : Substitution patterns are governed by electronic and steric factors. For example:
- C-6 reactivity : Chlorosulfonation at C-6 in triazolopyrimidines suggests electron-deficient positions favor electrophilic attack .
- Steric hindrance : Bulky tetrahydrofuran substituents at C-3 may direct reactions to less hindered sites (e.g., chloromethyl group at C-6) .
Computational modeling (DFT) can predict reactive sites, validated by H NMR kinetic studies .
Q. What green chemistry approaches can be applied to the synthesis of this compound to improve sustainability?
- Methodological Answer :
- Oxidant selection : Replace toxic Cr(VI) reagents with sodium hypochlorite, achieving 73% yield in ethanol at room temperature .
- Solvent optimization : Use biodegradable solvents (e.g., 2-methyltetrahydrofuran) instead of dichloromethane .
- Waste reduction : Employ one-pot syntheses to minimize intermediate isolation and solvent use .
Q. How does X-ray crystallography contribute to understanding the molecular conformation and intermolecular interactions of this compound?
- Methodological Answer :
- Crystal packing analysis : XRD reveals hydrogen bonds between the triazole N-H and chloride ions, influencing solubility .
- Torsional angles : Determine planarity of the triazolopyridine core, critical for π-π stacking in biological targets .
- Validation : Compare experimental XRD data with computational models (e.g., Mercury software) to resolve structural ambiguities .
Q. How can conflicting data regarding the compound’s reactivity or biological activity from different studies be resolved?
- Methodological Answer :
- Reproducibility checks : Replicate syntheses under identical conditions (e.g., NaOCl concentration, reaction time) .
- Advanced analytics : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulae and rule out impurities .
- Meta-analysis : Compare SAR data across studies to identify consensus trends (e.g., chloromethyl group’s role in enhancing lipophilicity) .
Q. What strategies are effective in synthesizing and characterizing salt forms of this compound to enhance its physicochemical properties?
- Methodological Answer :
- Counterion screening : Test inorganic (e.g., HCl) and organic (e.g., sodium citrate) salts to improve aqueous solubility .
- Thermal analysis : DSC/TGA to assess salt stability and melting points .
- Dissolution testing : Compare bioavailability of hydrochloride vs. free base forms using simulated gastric fluid .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
